Product packaging for 4-Dibenzofurancarboxylic acid(Cat. No.:CAS No. 2786-05-2)

4-Dibenzofurancarboxylic acid

Cat. No.: B1585307
CAS No.: 2786-05-2
M. Wt: 212.20 g/mol
InChI Key: BSMAWCXKHJSJIB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dibenzofuran (B1670420) Scaffolds

The dibenzofuran scaffold is a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. nih.gov This core structure is found in a variety of natural products, particularly in lichens and ascomycetes, but also in higher plants. nih.gov Historically, research into dibenzofuran and its derivatives was driven by their presence in natural sources and their potential biological activities. nih.gov Early studies focused on the isolation, and structural elucidation of these naturally occurring compounds. nih.govrsc.org

Over time, the focus of research expanded to include the synthesis of dibenzofuran derivatives to explore their structure-activity relationships. acs.orgekb.eg The development of new synthetic methodologies has been a continuous area of investigation, aiming to provide efficient and versatile routes to construct the dibenzofuran core and introduce various functional groups. acs.org These synthetic efforts have been crucial for accessing a wider range of dibenzofuran analogs for further study. ekb.eg The dibenzofuran scaffold has been identified as a promising lead structure for developing new therapeutic agents, including inhibitors for enzymes like casein kinase 2 (CK2). acs.org

Contemporary Significance of Dibenzofuran-4-carboxylic Acid as a Research Target

Dibenzofuran-4-carboxylic acid has emerged as a valuable building block in several areas of chemical research. chemimpex.com Its structure, featuring the stable dibenzofuran core coupled with a reactive carboxylic acid group, makes it a versatile precursor for the synthesis of more complex molecules. chemimpex.comontosight.ai

In the field of materials science, this compound is explored for its potential in creating organic electronic devices, such as organic light-emitting diodes (OLEDs), owing to its favorable electronic properties. chemimpex.com It has been utilized in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs). caymanchem.comcaymanchem.com

Furthermore, Dibenzofuran-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Researchers are investigating its potential in developing novel therapeutics, including inhibitors for enzymes like S. mansoni histone deacetylase 8 (HDAC8), which is a target for the treatment of schistosomiasis. caymanchem.com The compound is also explored for its potential anti-inflammatory and antimicrobial properties. chemimpex.com

Scope and Strategic Aims of Scholarly Inquiry into Dibenzofuran-4-carboxylic Acid

The strategic aims of research involving Dibenzofuran-4-carboxylic acid are multifaceted and target advancements in both medicinal chemistry and materials science. A primary goal is the development of novel synthetic methodologies that allow for efficient and selective functionalization of the dibenzofuran core, starting from this carboxylic acid derivative. This includes exploring various catalytic systems and reaction conditions to achieve desired molecular architectures. acs.org

A significant area of inquiry is its application as a precursor in drug discovery. chemimpex.com The aim is to synthesize new derivatives with enhanced biological activity and selectivity for specific therapeutic targets. chemimpex.comcaymanchem.com This involves detailed structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its interaction with biological systems. caymanchem.com

In materials science, the strategic focus is on harnessing the electronic and photophysical properties of Dibenzofuran-4-carboxylic acid and its derivatives. chemimpex.com The objective is to design and synthesize novel organic materials with tailored properties for applications in electronics and photonics. chemimpex.comcaymanchem.com This includes the development of new polymers and small molecules for use in devices like OLEDs. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O3 B1585307 4-Dibenzofurancarboxylic acid CAS No. 2786-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMAWCXKHJSJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307275
Record name Dibenzofuran-4-carboxylic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-05-2
Record name 4-Dibenzofurancarboxylic acid
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Record name Dibenzofuran-4-carboxylic acid
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Record name 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid
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Advanced Synthetic Methodologies and Mechanistic Investigations of Dibenzofuran 4 Carboxylic Acid

Strategies for the Chemical Synthesis of Dibenzofuran-4-carboxylic Acid and its Analogues

The construction of the dibenzofuran (B1670420) core has been approached through various innovative catalytic and photochemical methods, aiming for efficiency, step-economy, and the introduction of chirality.

Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, primarily through reactions that form a key C-O bond via intramolecular cyclization. nih.govacs.org A highly practical and developed method involves the palladium-catalyzed, phenol-directed C–H activation followed by C–O cyclization. nih.govacs.org This approach utilizes a Pd(0)/Pd(II) catalytic system and often employs air as a benign oxidant, making the process more environmentally friendly. nih.govacs.org The reaction demonstrates tolerance to a wide array of functional groups, offering a versatile route to substituted dibenzofurans. nih.govacs.org

Another strategy involves a tandem cyclization and silylation of 1,6-enynes with disilanes, catalyzed by palladium, to produce silyl (B83357) benzofuran (B130515) derivatives, which can be precursors to more complex structures. dntb.gov.uarsc.org Additionally, palladium catalysts are used in the cyclization of O-arylated products derived from the reaction of ortho-iodophenols with silylaryl triflates. acs.org A more complex cascade involves a Pd-catalyzed cross-coupling/aromatization sequence followed by a copper-catalyzed Ullmann coupling. acs.org Research has also detailed processes where a vinylic to aryl palladium migration is a key step in the formation of the dibenzofuran ring system from substituted aryl iodides and alkynes. acs.org

Catalyst SystemKey TransformationOxidantSubstrate ExampleNoteworthy Features
Pd(0)/Pd(II)Phenol-directed C-H activation/C-O cyclization nih.govacs.orgAir nih.govacs.orgSubstituted PhenolsTolerates various functional groups. nih.gov
Palladium CatalystTandem cyclization and silylation dntb.gov.uarsc.orgN/A1,6-enynes and disilanesForms silyl benzofuran derivatives. dntb.gov.uarsc.org
Palladium CatalystIntramolecular C-O bond formation acs.orgN/AO-arylated ortho-iodophenolsPart of a multi-step sequence. acs.org
Palladium CatalystMigratory Cyclization acs.orgN/AAryl iodides and alkynesInvolves vinylic to aryl palladium migration. acs.org

Efficiency in organic synthesis is often measured by step-economy, where multiple bonds are formed in a single operation. For dibenzofuran synthesis, cascade or domino reactions provide an elegant solution. One such method involves the DBU-promoted domino annulation of 2-aryl-3-nitrochromenes with phenacylpyridinium bromides, which unexpectedly yields 1-benzoyl-2,4-diaryldibenzo[b,d]furane derivatives in good yields. dntb.gov.ua

While not strictly multi-component, palladium-catalyzed processes that involve a cascade of reactions, such as carbopalladation, heteroatom-directed palladium migration, and subsequent ring closure, represent a highly step-economical approach to the dibenzofuran core. acs.org These methods reduce the need for isolation and purification of intermediates, saving time and resources. The development of one-pot conversions of fundamental building blocks into complex molecules is a continuing goal in the field. beehiiv.com

Harnessing the energy of visible light offers an environmentally friendly and efficient alternative to traditional thermal methods for dibenzofuran synthesis. nih.gov A notable method involves the intramolecular C-O bond formation from an in situ-generated diazonium salt, a transformation promoted by an organic photosensitizer under visible-light irradiation. nih.gov This approach is valued for its mild conditions and eco-friendly nature. nih.gov

Photoredox catalysis has also been applied in doubly decarboxylative Giese reactions, where coumarin-3-carboxylic acids or chromone-3-carboxylic acids act as radical acceptors. nih.gov These reactions proceed through two distinct decarboxylation events, initiated and completed by visible light, to form substituted chromanones, which are structurally related to the dibenzofuran framework. nih.gov The use of pyrylium (B1242799) salts as photocatalysts, capable of both energy and electron transfer, has been shown to facilitate the cyclization of biaryl carboxylic acids, providing another photochemical route to dibenzofuran-like structures. dntb.gov.ua

MethodCatalyst/PromoterKey ProcessSubstratesKey Advantage
Visible-Light PhotoredoxOrganic Photosensitizer nih.govIntramolecular C-O bond formationIn situ-generated diazonium saltsEco-friendly and efficient. nih.gov
Visible-Light PhotoredoxPhotoredox Catalyst nih.govDoubly decarboxylative Giese reactionCoumarin-3-carboxylic acidsUtilizes carboxylic acids as radical precursors. nih.gov
PhotocatalysisPyrylium Salts dntb.gov.uaCyclizationBiaryl carboxylic acidsDual energy and electron transfer mechanism. dntb.gov.ua

The synthesis of chiral carboxylic acids and their derivatives is crucial for developing therapeutic agents. rsc.org While direct asymmetric synthesis of chiral dibenzofuran-4-carboxylic acid is a specialized area, general methods for creating α-chiral carboxylic acids and chiral benzofurans provide a foundational framework. Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral α-substituted propionic acids. researchgate.net Similarly, copper(I)-catalyzed asymmetric α-alkylation of 2-acylimidazoles serves as a general route to α-chiral carbonyl compounds, which are precursors to chiral carboxylic acids. researchgate.net

For benzofuran-based structures, a microwave-assisted route allows for the synthesis of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids without racemization. organic-chemistry.org Chiral Brønsted acids, such as chiral phosphoric acid, have been successfully employed as catalysts in the asymmetric 1,4-addition of benzofuran-derived azadienes with indoles, yielding enantioenriched products with high enantioselectivity. researchgate.net These established asymmetric methodologies for related heterocyclic systems pave the way for the development of synthetic routes to chiral derivatives of dibenzofuran-4-carboxylic acid.

Elucidation of Reaction Mechanisms in Dibenzofuran-4-carboxylic Acid Formation

Understanding the reaction mechanism is critical for optimizing synthetic protocols and designing new transformations. For dibenzofuran synthesis, mechanistic studies have focused on identifying rate-limiting steps and key intermediates.

In the palladium-catalyzed, phenol-directed C–H activation/C–O cyclization, mechanistic studies have revealed that the turnover-limiting step is the C–O reductive elimination from the palladium center, rather than the C–H activation step itself. nih.govacs.orgfigshare.com This finding is crucial for catalyst design and optimization.

Isotope labeling experiments have been instrumental in elucidating the source of atoms in the final product. In a copper-catalyzed synthesis of dibenzofurans from cyclic diaryliodonium salts, the reaction was performed in the presence of isotope-labeled water (H₂¹⁸O). acs.org The resulting dibenzofuran was found to be labeled with ¹⁸O, confirming that the oxygen atom in the furan (B31954) ring originates from water and not from the air. acs.org

For palladium-catalyzed migratory cyclizations, deuterium (B1214612) labeling experiments have provided results consistent with a proposed mechanism involving carbopalladation, a vinylic to aryl palladium migration, and subsequent ring closure. acs.org In asymmetric catalysis, mechanistic studies of chiral phosphoric acid-catalyzed reactions suggest a pathway involving a monomeric catalyst, where the stereochemical outcome is controlled by a network of attractive non-covalent interactions in the transition state. researchgate.net

Role of Catalysis and Ligand Design in Reaction Efficiency

The synthesis of the dibenzofuran core, particularly derivatives like Dibenzofuran-4-carboxylic acid, has been significantly advanced through the development of sophisticated catalytic systems. The efficiency, regioselectivity, and substrate scope of these reactions are profoundly influenced by the choice of metal catalyst, ligands, and oxidants.

Palladium and Ruthenium catalysts are at the forefront of constructing the dibenzofuran scaffold via C-H activation and C-O bond formation. In a notable method for synthesizing substituted dibenzofurans, a Palladium(0)/Palladium(II) catalytic cycle is employed for a phenol-directed C-H activation followed by C-O cyclization. acs.org This reaction effectively uses air as a mild and sustainable oxidant. Mechanistic studies have revealed that the turnover-limiting step is the C-O reductive elimination from the palladium center, rather than the initial C-H activation. acs.org The efficiency of this process can be sensitive to the reaction conditions, with solvents like pivalic acid providing greater reproducibility and higher yields compared to acetic acid. semanticscholar.org

Another powerful approach utilizes a Ruthenium-catalyzed C-H alkenylation and aerobic annulation sequence to produce 2,3-diarylbenzofuran-4-carboxylic acids from m-hydroxybenzoic acids and alkynes. rsc.org This method also employs air as the oxidant and demonstrates high regioselectivity for the targeted C-H bonds. rsc.org The catalyst system, typically involving a ruthenium complex, enables the direct coupling and subsequent cyclization in an efficient manner.

The choice of additives and co-catalysts is also critical. For instance, in some palladium-catalyzed C-H functionalization reactions for dibenzofuran synthesis, silver salts such as Silver acetate (B1210297) (AgOAc) are essential co-additives. nih.govlookchem.com While their exact role can be multifaceted, they can act as oxidants or facilitate key steps in the catalytic cycle, potentially through the formation of bimetallic intermediates. lookchem.com The absence of such additives can lead to a dramatic decrease in reaction yield. lookchem.com

The following table summarizes key catalytic systems used in the synthesis of dibenzofuran and related benzofuran carboxylic acid cores.

CatalystCo-Catalyst/OxidantLigand/AdditiveReaction TypeProduct TypeReference
Pd(OAc)₂AirNone specifiedPhenol-directed C-H activation/C-O cyclizationSubstituted dibenzofurans acs.org
Ru-complexAirNone specifiedC-H alkenylation/aerobic annulation2,3-diarylbenzofuran-4-carboxylic acids rsc.org
Pd(OAc)₂AgOAcPivalic Acid (solvent)C-H activation/ring closureDibenzofuran derivatives nih.gov
Pd(II)PhI(OAc)₂MPAA ligandsEnantioselective C-H activation/C-O cyclizationChiral benzofuranones nih.gov

Derivatization and Functional Group Interconversion Strategies for Dibenzofuran-4-carboxylic Acid

Once the Dibenzofuran-4-carboxylic acid scaffold is synthesized, its carboxylic acid moiety serves as a versatile handle for further derivatization. These transformations are crucial for building more complex molecules and for exploring the structure-activity relationships of these compounds in various applications.

The carboxylic acid group of dibenzofuran- and benzofuran-based structures is frequently converted into amides, which are prevalent motifs in biologically active molecules. This transformation typically involves an initial activation of the carboxylic acid, followed by coupling with a desired amine.

A common strategy is the conversion of the carboxylic acid into a more reactive species like an acid chloride or an active ester. Subsequently, this intermediate reacts with an amine to form the corresponding amide. This two-step process is fundamental in medicinal chemistry. For example, novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized as part of research into new therapeutic agents. nih.gov

Another sophisticated method employs directing groups to facilitate both C-H functionalization and subsequent derivatization. The 8-aminoquinoline (B160924) (AQ) group can be installed as an amide, which then directs C-H arylation at an adjacent position. Following this, the AQ group can be cleaved and replaced with a different amine through a transamidation procedure. lookchem.comresearchgate.net This process often proceeds through an N-acyl-Boc-carbamate intermediate, allowing for the introduction of a wide range of primary and secondary amines in a single synthetic operation. lookchem.com This modular approach allows for the rapid generation of diverse libraries of benzofuran-2-carboxamides from a common precursor like benzofuran-2-carboxylic acid. lookchem.comresearchgate.net

The following table details common reagents for the activation and coupling of benzofuran carboxylic acids.

Activation StepReagent(s)IntermediateCoupling PartnerFinal ProductReference
Direct Amidation8-aminoquinoline, coupling agentsN-(quinolin-8-yl)benzofuran-2-carboxamideAryl/heteroaryl halides (for C-H arylation)C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides lookchem.comresearchgate.net
TransamidationN-acyl-Boc-carbamate formationN-acyl-Boc-carbamateVarious primary/secondary aminesElaborate benzofuran-2-carboxamides lookchem.com
General Amide CouplingStandard coupling agents (e.g., HATU, EDC)Activated esterSubstituted anilinesN-(substituted)phenylamides nih.gov

Beyond manipulating the carboxylic acid group, introducing functional groups at specific positions on the aromatic rings of the dibenzofuran scaffold is a key strategy for creating diverse derivatives. Regioselectivity—the ability to control the position of functionalization—is paramount.

Directed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity. hw.ac.uk By temporarily installing a directing group, specific C-H bonds are activated towards reaction with a catalyst. For instance, using an 8-aminoquinoline amide at the C2-position of a benzofuran, palladium catalysis can be used to selectively introduce a wide range of aryl and heteroaryl substituents at the C3 position. lookchem.com

Direct electrophilic substitution can also be employed for regioselective functionalization. A direct aminocarbonylation at the C-4 position of a dibenzofuran derivative has been achieved using chlorosulfonyl isocyanate (CSI) as the electrophile. nih.gov This reaction proceeds via an N-chlorosulfonylcarboxamide intermediate, which upon acidic hydrolysis, yields the desired C-4 carbamoyl (B1232498) group. nih.gov This demonstrates that the C4 position, which is electronically distinct, can be targeted directly under the right conditions.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecular structures from simpler precursors. These processes enhance synthetic efficiency by reducing step counts, purification efforts, and waste generation.

One such sequence for the synthesis of dibenzofurans involves a one-pot, four-step process starting from fluoroarenes and 2-bromophenyl acetates. researchgate.net This streamlined procedure consists of a directed ortho-lithiation, zincation, a Negishi cross-coupling to form the key biaryl linkage, and a final intramolecular nucleophilic aromatic substitution (SNAr) to close the furan ring. researchgate.net This sequence rapidly assembles the core tricyclic dibenzofuran structure.

In another example, the synthesis of polycyclic compounds related to natural products has been achieved using a sequential approach. After an initial Ru-catalyzed C-H alkenylation and aerobic annulation to form a 2,3-diarylbenzofuran-4-carboxylic acid, the product can undergo a subsequent intramolecular Friedel-Crafts acylation. rsc.org This second cyclization step effectively transforms the carboxylic acid group into a new ring, thereby constructing a complex, polycyclic scaffold in a concise manner. This strategy was successfully applied to the total synthesis of diptoindonesin G, a natural product featuring a benzofuran-containing tetracyclic system. rsc.org

Computational Chemistry and Advanced Spectroscopic Characterization of Dibenzofuran 4 Carboxylic Acid

Theoretical Chemistry Approaches to Understanding Dibenzofuran-4-carboxylic Acid Reactivity

Theoretical chemistry provides powerful tools for elucidating the intricate relationship between the structure of a molecule and its chemical behavior. For Dibenzofuran-4-carboxylic acid, computational methods such as quantum chemical calculations and molecular dynamics simulations offer a microscopic view of its electronic properties, reaction energetics, and conformational flexibility, which are critical for understanding its reactivity.

Quantum Chemical Calculations of Electronic Structure and Orbital Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of Dibenzofuran-4-carboxylic acid. bohrium.comdergipark.org.tr These methods allow for the detailed analysis of the molecule's ground state, providing insights into its stability and reactivity. dergipark.org.tr Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comfrontiersin.org The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For the dibenzofuran (B1670420) framework, DFT calculations at the B3LYP/6-31+g* level of theory have been used to estimate HOMO and LUMO energy levels. frontiersin.org The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, the analysis of the molecular electrostatic potential (MEP) maps the regions of positive and negative electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor areas of the molecule and thus its reactive sites. tandfonline.com

Natural Bond Orbital (NBO) analysis complements this by examining charge transfer interactions between donor (filled) and acceptor (unfilled) orbitals, which reveals stabilizing delocalization effects within the molecule. dergipark.org.trtandfonline.com For complex heterocyclic systems, these computational approaches provide a fundamental understanding of the electronic structure that governs chemical behavior. bohrium.com

Predictive Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for predicting the most likely pathways a reaction will follow and the energy changes involved. acs.orgacs.org By calculating the potential energy surface (PES) for a given reaction, chemists can identify transition states and intermediates, and determine the activation energy barriers that control the reaction rate. acs.org

While specific studies on the reaction pathways of Dibenzofuran-4-carboxylic acid are limited, research on analogous compounds provides significant insight. For instance, computational studies on the reactivity of dibenzofuran-4-carbaldehyde, a closely related isomer, were performed at the mPW1K/6-31 + G(d,p) level of theory to understand reaction mechanisms and the stability of intermediates. researchgate.net Such studies are crucial for predicting how the substitution pattern on the dibenzofuran ring influences reactivity.

General theoretical studies on the reaction pathways of the parent dibenzofuran molecule under various conditions have also been conducted using DFT. researchgate.net These investigations have explored a range of possible reactions, calculating the associated reaction energies and barrier heights. researchgate.net This type of predictive modeling helps to understand the fundamental reactivity of the dibenzofuran scaffold, which is essential for designing synthetic routes and predicting the products of reactions involving derivatives like Dibenzofuran-4-carboxylic acid. oncotarget.compops.int

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior by simulating the movements of atoms over time based on classical mechanics. researchgate.net This technique is particularly valuable for conformational analysis, revealing how a molecule flexes and changes shape in response to its environment. mdpi.commdpi.com For Dibenzofuran-4-carboxylic acid, a key area of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the rigid dibenzofuran ring.

MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers to interconversion between them. The orientation of the carboxylic acid group can significantly influence the molecule's ability to interact with other molecules, including solvent molecules or biological targets. mdpi.com

Studies on similar dibenzofuran-based molecules have utilized MD simulations to understand their binding and anchoring at the active sites of proteins, demonstrating the importance of conformational dynamics in biological activity. nih.gov By simulating the molecule in different environments, such as in an aqueous solution, MD can reveal how intermolecular interactions, like hydrogen bonding with water, stabilize certain conformations over others. researchgate.net These simulations provide a detailed, time-resolved picture of the molecule's structural landscape, which is crucial for understanding its function in various chemical and biological contexts. researchgate.netmdpi.com

High-Resolution Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of chemical compounds. For Dibenzofuran-4-carboxylic acid, advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) provide a wealth of information regarding its atomic connectivity, stereochemistry, and the nature of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. numberanalytics.com By analyzing the chemical shifts, coupling constants, and signal integrations in an NMR spectrum, the precise connectivity of atoms can be determined. libretexts.org

In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the -COOH group is highly characteristic, typically appearing as a broad singlet in the downfield region of 10–12 ppm due to deshielding effects. libretexts.org The aromatic protons on the dibenzofuran ring system would exhibit complex splitting patterns in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm.

In the ¹³C NMR spectrum, the carbon atom of the carbonyl group (C=O) in carboxylic acids is also distinctive, typically resonating in the range of 165-190 ppm. oregonstate.edu The aromatic carbons of the dibenzofuran skeleton would appear in the approximate range of 110-160 ppm. oregonstate.edubhu.ac.in

NucleusTypical Chemical Shift (δ, ppm)Notes
Carboxyl Proton (-COOH)10.0 - 12.0Broad singlet, position can be concentration and solvent dependent.
Aromatic Protons (Ar-H)7.0 - 8.5Complex multiplet patterns due to spin-spin coupling.
Carbonyl Carbon (-C=O)165 - 190Quaternary carbon, often a weaker signal. oregonstate.edu
Aromatic Carbons (Ar-C)110 - 160Multiple signals corresponding to the different carbon environments in the fused ring system. oregonstate.edu

Vibrational Spectroscopy (FT-IR, Raman, NIR) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.govnih.gov For Dibenzofuran-4-carboxylic acid, these techniques are particularly sensitive to the carboxylic acid moiety and the effects of intermolecular hydrogen bonding. spectroscopyonline.com

In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction has a profound effect on the vibrational spectrum. spectroscopyonline.comorgchemboulder.com

O-H Stretch: The hydroxyl group (-OH) stretch of a carboxylic acid dimer is one of the most recognizable features in an IR spectrum. It appears as an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a direct consequence of the strong hydrogen bonding. orgchemboulder.com

C=O Stretch: The carbonyl group (C=O) stretch is another key absorption. For an aromatic carboxylic acid existing as a dimer, this peak is strong and typically appears in the range of 1710-1690 cm⁻¹. orgchemboulder.comnih.gov The frequency is lower than that of a monomeric carboxylic acid due to the weakening of the C=O bond through hydrogen bonding. msu.edu

C-O Stretch and O-H Bend: Other significant vibrations include the C-O stretching vibration, which is coupled with O-H in-plane bending and appears in the 1320-1210 cm⁻¹ region, and a broad out-of-plane O-H bending vibration around 950-910 cm⁻¹. orgchemboulder.com

DFT calculations are often used to simulate vibrational spectra, which aids in the assignment of experimental bands to specific molecular motions. nih.govresearchgate.net By comparing the spectra of a monomeric and dimeric form computationally, the frequency shifts caused by hydrogen bonding can be precisely evaluated. nih.gov

Vibrational ModeTypical Frequency Range (cm⁻¹)Appearance in IR Spectrum
O-H Stretch (H-bonded dimer)3300 - 2500Very strong, very broad. libretexts.orgorgchemboulder.com
C=O Stretch (H-bonded dimer)1710 - 1690Strong, sharp. orgchemboulder.com
C-O Stretch1320 - 1210Strong. orgchemboulder.com
O-H Bend (out-of-plane)950 - 910Medium, broad. orgchemboulder.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds such as Dibenzofuran-4-carboxylic acid. nih.gov Instruments like Quadrupole Time-of-Flight (QqTOF) provide high mass accuracy, allowing for the determination of the elemental composition of a molecule from its exact mass. nih.gov For Dibenzofuran-4-carboxylic acid (C₁₃H₈O₃), the theoretical exact mass can be calculated with high precision. HRMS analysis would yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like Collision-Induced Dissociation (CID), provide further structural information by inducing fragmentation of a selected precursor ion. rsc.org In the case of Dibenzofuran-4-carboxylic acid, analysis in negative ion mode would likely begin with the formation of the deprotonated molecule, [M-H]⁻. Subsequent fragmentation reveals characteristic losses related to its functional groups. rsc.orgresearchgate.net

A primary and highly characteristic fragmentation pathway for aromatic carboxylic acids involves the loss of carbon dioxide (CO₂) from the carboxyl group. diva-portal.org This neutral loss of 44 Da is a common feature observed in the mass spectra of such compounds. diva-portal.org Further fragmentation can occur within the stable dibenzofuran ring system, often involving the loss of carbon monoxide (CO), which is a characteristic fragmentation for dibenzofurans. rsc.orgresearchgate.net The study of these fragmentation patterns provides a detailed fingerprint for the molecule's structure. rsc.org

Table 1: Proposed ESI-MS/MS Fragmentation of Dibenzofuran-4-carboxylic Acid

Precursor Ion (m/z) Proposed Fragment Neutral Loss Fragment m/z (Calculated) Description
211.0395 [C₁₃H₇O₃]⁻ - - Deprotonated molecule [M-H]⁻
211.0395 [C₁₂H₇O]⁻ CO₂ 167.0548 Loss of carbon dioxide from the carboxyl group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's properties in the solid state.

While specific single-crystal X-ray diffraction data for Dibenzofuran-4-carboxylic acid is not prominently available in the reviewed literature, the crystallographic properties can be inferred from studies on the parent compound, dibenzofuran (DBF), and its other derivatives. smolecule.comacs.org The rigid, planar structure of the dibenzofuran core heavily influences the crystal packing. smolecule.com

Table 2: Crystallographic Data for the Parent Compound Dibenzofuran (DBF)

Parameter Value
Compound Dibenzofuran
Formula C₁₂H₈O
Crystal System Orthorhombic
Space Group Pnma
a (Å) 17.96
b (Å) 5.96
c (Å) 7.78
Z (molecules/unit cell) 4

Data sourced from studies on dibenzofuran and serves as a reference for the core structure. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Dibenzofuran-4-carboxylic acid
Dibenzofuran
Carbon dioxide

Research on Applications in Pharmaceutical Sciences and Materials Engineering

Dibenzofuran-4-carboxylic Acid as a Scaffold in Medicinal Chemistry Research

The dibenzofuran (B1670420) core is a recurring motif in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. biointerfaceresearch.comthesciencein.org This has spurred medicinal chemists to explore dibenzofuran-4-carboxylic acid as a foundational structure for the development of new therapeutic agents. The inherent properties of this scaffold are being systematically modified to create derivatives with improved pharmacological profiles.

Design and Synthesis of Bioactive Dibenzofuran-4-carboxylic Acid Derivatives

The synthesis of bioactive derivatives from dibenzofuran-4-carboxylic acid is a focal point of current research. Various synthetic strategies are employed to introduce diverse functional groups onto the dibenzofuran core, aiming to enhance the molecule's interaction with biological targets. These methods include modifications at the carboxylic acid group, as well as substitutions on the aromatic rings.

Reviews of synthetic methodologies for dibenzofuran derivatives highlight several effective routes, such as intramolecular C-O bond formation from 2-aryl phenols and the cyclization of diarylether derivatives. scienceopen.comnih.gov These approaches allow for the controlled introduction of substituents to explore a wide chemical space. For instance, the synthesis of dibenzofuran derivatives possessing antibacterial activities has been a subject of extensive review, illustrating the versatility of the dibenzofuran scaffold in generating compounds with potential therapeutic value. biointerfaceresearch.comekb.eg

A general approach to synthesizing derivatives involves the initial activation of the carboxylic acid group, followed by coupling with various amines, alcohols, or other nucleophiles to create a library of amides, esters, and other analogues. Additionally, electrophilic substitution reactions on the aromatic rings can introduce further diversity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) or physical properties (SPR) is crucial for rational drug design and materials development. For derivatives of dibenzofuran-4-carboxylic acid, SAR studies aim to identify the key structural features responsible for their therapeutic effects.

While specific SAR studies focused solely on derivatives of dibenzofuran-4-carboxylic acid are not extensively detailed in the available literature, broader studies on benzofuran (B130515) derivatives provide valuable insights. For example, in the context of anticancer activity, the nature and position of substituents on the benzofuran ring have been shown to be critical determinants of cytotoxicity. researchgate.netpharmatutor.org Similarly, for antimicrobial agents, the presence of specific moieties like pyrazoline and thiazole on the benzofuran scaffold has been found to be essential for activity. dntb.gov.ua These general principles can guide the design of more potent and selective derivatives of dibenzofuran-4-carboxylic acid.

The following table summarizes hypothetical SAR observations for a series of dibenzofuran-4-carboxamide derivatives, illustrating how systematic structural modifications could influence biological activity.

Derivative R Group (at amide nitrogen) Observed Activity SAR Interpretation
1-HLowUnsubstituted amide shows minimal interaction with the target.
2-CH3ModerateSmall alkyl group slightly improves activity, possibly through enhanced lipophilicity.
3-PhenylHighAromatic ring suggests a potential pi-stacking interaction within the binding site.
4-4-ChlorophenylVery HighElectron-withdrawing group on the phenyl ring enhances binding affinity.
5-4-MethoxyphenylModerateElectron-donating group may be less favorable for optimal interaction.

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for dibenzofuran-4-carboxylic acid derivatives is limited in the provided search results.

Exploration of Potential Therapeutic Applications (e.g., Anti-inflammatory, Antimicrobial Modulators)

Derivatives of dibenzofuran have shown promise in a range of therapeutic areas, including as anti-inflammatory and antimicrobial agents. ekb.egthesciencein.org The rigid backbone of dibenzofuran-4-carboxylic acid is seen as an attractive starting point for designing modulators of inflammatory pathways and microbial growth.

Anti-inflammatory Applications: Research into benzofuran and dibenzofuran derivatives has revealed their potential to inhibit key inflammatory mediators. ekb.egnih.gov For instance, certain benzofuran derivatives have been synthesized and shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, a key driver of inflammation. nih.gov While direct studies on derivatives of dibenzofuran-4-carboxylic acid are not detailed, the broader findings suggest this scaffold is a promising candidate for developing novel anti-inflammatory drugs.

Antimicrobial Modulators: The dibenzofuran nucleus is present in compounds with demonstrated antibacterial and antifungal properties. biointerfaceresearch.comekb.egmdpi.com Synthetic efforts have focused on creating derivatives that can combat drug-resistant bacteria. nih.gov The carboxylic acid moiety of dibenzofuran-4-carboxylic acid provides a convenient handle for introducing functionalities known to enhance antimicrobial efficacy. For example, the synthesis of halogenated derivatives of benzofurancarboxylic acids has yielded compounds with significant activity against Gram-positive bacteria. mdpi.com

Investigation of Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases)

The inhibition of enzymes involved in disease progression is a major strategy in drug discovery. The structural features of dibenzofuran-4-carboxylic acid make it a candidate for the design of enzyme inhibitors. One class of enzymes that has been targeted by carboxylic acid-containing molecules is histone deacetylases (HDACs). nih.gov

HDACs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. frontiersin.orgnih.gov Carboxylic acid derivatives are a known class of HDAC inhibitors, where the carboxylic acid group can interact with the zinc ion in the enzyme's active site. nih.gov While specific studies on dibenzofuran-4-carboxylic acid derivatives as HDAC inhibitors are not prevalent in the provided search results, the general principle of using a carboxylic acid to target the zinc-dependent active site of HDACs is well-established. frontiersin.org The dibenzofuran scaffold could serve as a novel "cap" group to interact with the surface of the enzyme, potentially leading to new inhibitors with unique selectivity profiles.

Advanced Materials Development Utilizing Dibenzofuran-4-carboxylic Acid

The robustness and aromatic nature of the dibenzofuran structure make it an attractive component for high-performance polymers. australiansciencejournals.com Dibenzofuran-4-carboxylic acid can be used as a monomer to introduce rigidity and enhance the thermal and chemical stability of polymeric materials.

Synthesis of High-Performance Polymers with Enhanced Thermal and Chemical Stability

High-performance polymers are sought after for applications in demanding environments, such as in the aerospace, electronics, and automotive industries. australiansciencejournals.com The incorporation of rigid, aromatic structures like dibenzofuran into the polymer backbone is a common strategy to improve thermal stability. researchgate.net

Polymers derived from furan-based carboxylic acids, such as 2,5-furandicarboxylic acid, have been extensively studied as bio-based alternatives to petroleum-derived plastics with excellent thermal properties. researchgate.net While direct synthesis and characterization of polymers from dibenzofuran-4-carboxylic acid are not detailed in the provided search results, research on related structures like poly(benzofuran-co-arylacetic acid) demonstrates the potential for creating polymers with high thermal stability. mdpi.com For instance, thermogravimetric analysis (TGA) of such polymers shows that they can be stable up to temperatures of 300°C. mdpi.com

The chemical resistance of polymers is also a critical property, and the incorporation of stable aromatic moieties is known to enhance this characteristic. mdpi.com The dibenzofuran unit, being chemically robust, is expected to impart good resistance to a variety of chemical environments.

The following table outlines the expected properties of a hypothetical high-performance polymer synthesized using dibenzofuran-4-carboxylic acid as a monomer.

Property Expected Performance Rationale
Thermal Stability (Td) High (>350 °C)The rigid, aromatic dibenzofuran structure in the polymer backbone restricts chain mobility and requires high energy for decomposition.
Glass Transition Temp. (Tg) HighThe rigidity of the dibenzofuran unit will lead to a high glass transition temperature.
Chemical Resistance ExcellentThe stable aromatic and ether linkages in the dibenzofuran moiety are resistant to attack by many common solvents and chemicals.
Mechanical Strength HighThe rigid structure is expected to contribute to high tensile strength and modulus.

This table is based on the known structure-property relationships of high-performance polymers containing aromatic and heterocyclic units.

Application in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)

The rigid and planar structure of the dibenzofuran core, combined with its high thermal and chemical stability, makes it an attractive building block for materials used in organic electronic devices. Dibenzofuran-4-carboxylic acid, in particular, serves as a versatile precursor for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The dibenzofuran moiety is especially valued for its high triplet energy, a critical property for host materials in phosphorescent OLEDs (PhOLEDs), which can achieve theoretical internal quantum efficiencies of up to 100%.

The carboxylic acid group at the 4-position of the dibenzofuran ring offers a reactive site for further chemical modifications. This allows for the strategic attachment of various functional groups to fine-tune the electronic and morphological properties of the resulting materials. For instance, the carboxylic acid can be converted into esters or amides to introduce charge-transporting moieties, such as carbazole or triphenylamine derivatives, leading to the development of bipolar host materials with balanced electron and hole transport capabilities. These modifications are crucial for ensuring efficient charge recombination within the emissive layer of the OLED, thereby enhancing device performance.

Research into dibenzofuran-based host materials has shown that the position of substitution on the dibenzofuran core significantly influences the material's properties and, consequently, the device's efficiency and stability. While specific studies focusing exclusively on derivatives of Dibenzofuran-4-carboxylic acid are not extensively documented in publicly available literature, the general principles derived from research on other dibenzofuran isomers can be applied. For example, the introduction of bulky substituents via the carboxylic acid group can help to prevent intermolecular aggregation (π-π stacking), which can otherwise lead to concentration quenching and a decrease in emission efficiency.

The following table summarizes the performance of some OLEDs that utilize dibenzofuran-based host materials, illustrating the potential of this class of compounds.

Host Material (Derivative of Dibenzofuran)DopantMaximum External Quantum Efficiency (EQE) (%)Color
2,8-bis(diphenylphosphoryl)dibenzofuran (DBFPO)FIrpic10.1Blue-Green
4,6-bis(3-(9H-carbazol-9-yl)phenyl)dibenzofuranIr(ppy)318.5Green
2,8-bis(triphenylsilyl)dibenzofuranFIrpic15.2Deep-Blue

Research into Novel Pigments and Dyes Based on Dibenzofuran-4-carboxylic Acid Chromophores

The dibenzofuran scaffold is also a promising chromophore for the development of novel pigments and dyes. The extended π-conjugated system of the dibenzofuran ring can be readily modified to absorb and emit light in the visible region of the electromagnetic spectrum. Dibenzofuran-4-carboxylic acid serves as a key intermediate in the synthesis of such colorants.

The carboxylic acid group in Dibenzofuran-4-carboxylic acid can act as an auxochrome, a group that can modify the color and intensity of a chromophore. More importantly, it provides a convenient anchor point for the attachment of other chemical groups to create a diverse range of dyes. For example, the carboxylic acid can be used to form ester or amide linkages with other aromatic or heterocyclic systems, thereby extending the conjugation and shifting the absorption and emission wavelengths. This synthetic versatility allows for the tuning of the color of the resulting dye.

One significant area of research is the synthesis of azo dyes using Dibenzofuran-4-carboxylic acid as a precursor. Azo dyes, characterized by the -N=N- functional group, are one of the most important classes of synthetic colorants. By diazotizing an aromatic amine and coupling it with a derivative of Dibenzofuran-4-carboxylic acid (where the carboxylic acid group might be modified to an amine or phenol), it is possible to create novel azo dyes. The properties of these dyes, such as their color, lightfastness, and wash fastness, would be influenced by the electronic nature of the dibenzofuran moiety and any other substituents present.

Furthermore, the carboxylic acid functionality can be utilized to improve the properties of the dye, such as its solubility in different solvents or its affinity for a particular substrate (e.g., textile fibers). For instance, the presence of a carboxylic acid group can enhance the water solubility of a dye, which is advantageous for certain dyeing processes. It can also provide a site for covalent bonding with fibers that have reactive groups, leading to excellent wash fastness.

While specific data on commercial dyes derived solely from Dibenzofuran-4-carboxylic acid is limited in the public domain, the principles of color chemistry suggest its potential in creating a variety of hues with good performance properties. The table below outlines the expected properties of hypothetical dyes based on a Dibenzofuran-4-carboxylic acid chromophore.

Dye ClassPotential Color RangePotential SubstratesExpected Fastness Properties
Azo DyesYellow, Orange, RedCotton, Wool, Silk, Synthetic FibersGood to Excellent Light and Wash Fastness
Disperse DyesPale Yellow to BrownPolyester, Acetate (B1210297)Good Sublimation and Light Fastness
Vat DyesVarious shades depending on the extended conjugationCellulosic FibersExcellent Wash and Light Fastness

Future Directions and Emerging Research Frontiers for Dibenzofuran 4 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Dibenzofuran-4-carboxylic Acid Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of dibenzofuran-4-carboxylic acid and its derivatives. These computational tools can accelerate the discovery and optimization of molecules for specific applications.

Predictive Modeling of Properties and Bioactivity: Machine learning algorithms, such as support vector machines, artificial neural networks, and Bayesian probabilistic learning, can be trained on existing data to predict the physicochemical properties and biological activities of novel dibenzofuran-4-carboxylic acid derivatives. nih.govresearchgate.net By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), these models can identify promising candidates for synthesis and testing, thereby reducing the time and cost of experimental work. nih.govnih.govoncotarget.com For instance, ML models can be developed to predict the toxicity of carboxylic acids based on molecular descriptors like refractive index, logP, and pKa. researchgate.net This approach can help in the early-stage identification of potentially harmful compounds.

De Novo Design and Generative Models: AI, particularly through generative models like variational autoencoders (VAEs), can be employed to design new dibenzofuran-based molecules with desired properties. arxiv.org By learning from large datasets of chemical structures, these models can generate novel molecular architectures that are likely to exhibit specific biological activities or material properties. arxiv.org This inverse design approach allows researchers to specify the desired characteristics and have the AI propose candidate molecules, a significant shift from traditional trial-and-error methods. arxiv.org

Research Data on AI and Molecular Design:

Research Area AI/ML Technique Application Potential Outcome
Drug Discovery Quantitative Structure-Activity Relationship (QSAR) Predicting the inhibitory activity of dibenzofuran (B1670420) derivatives against specific biological targets. nih.gov Faster identification of lead compounds for various diseases.
Materials Science Generative Adversarial Networks (GANs) Designing novel dibenzofuran-based materials with tailored electronic or optical properties. Development of advanced materials for OLEDs and other electronic devices. chemimpex.com
Toxicity Prediction Decision Tree Models Assessing the potential toxicity of new dibenzofuran compounds. researchgate.net Enhanced safety profiling and risk assessment in early development stages.

Development of Sustainable and Scalable Production Methodologies

The increasing demand for specialty chemicals necessitates the development of environmentally friendly and economically viable methods for producing dibenzofuran-4-carboxylic acid.

Green Chemistry Approaches: Future research will likely focus on replacing harsh and hazardous reagents and solvents with greener alternatives. asiaresearchnews.com This includes the use of catalytic methods that minimize waste and energy consumption. diva-portal.org For example, electrochemical methods that use oxygen, electricity, and hydrocarbons as starting materials are being explored for the synthesis of carboxylic acids, offering a more sustainable alternative to traditional oxidation processes that often involve heavy metals and strong acids. uni-mainz.de

Biocatalysis and Fermentation: The use of enzymes and microbial systems for the synthesis of dibenzofuran-4-carboxylic acid and its precursors is a promising area. Biocatalytic processes can offer high selectivity and operate under mild conditions, reducing the environmental impact. energy.gov Research into engineering microbial consortia for the efficient conversion of biomass-derived feedstocks into valuable chemicals like carboxylic acids is underway. energy.gov

Flow Chemistry and Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. Implementing flow processes for the synthesis of dibenzofuran-4-carboxylic acid could lead to more efficient and cost-effective production.

Key Sustainability Goals in Production:

Sustainability Aspect Approach Benefit
Waste Reduction Circular economy principles, recycling of by-products. kajay-remedies.com Minimized environmental footprint and potential for creating value from waste streams.
Energy Efficiency Use of renewable energy sources like solar power in the production process. kajay-remedies.com Reduced greenhouse gas emissions and lower operational costs. kajay-remedies.com
Atom Economy Development of catalytic reactions with high atom efficiency. Reduced raw material consumption and waste generation.
Safety Designing inherently safer processes and using non-toxic reagents. kajay-remedies.com Improved worker safety and reduced risk of environmental contamination.

Exploration of New Biological Targets and Pharmacological Activities

While dibenzofuran-4-carboxylic acid and its derivatives have shown promise in various therapeutic areas, there is still a vast potential for discovering new biological targets and pharmacological applications. chemimpex.comresearchgate.net

Targeting Novel Pathways in Disease: The unique scaffold of dibenzofuran-4-carboxylic acid can be used as a starting point for designing inhibitors of novel biological targets implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. chemimpex.comnih.govmdpi.com For example, derivatives have been investigated as inhibitors of Pim kinases, which are valuable targets for antitumor therapy. mdpi.com Other studies have focused on their potential as PTP-MEG2 inhibitors for various human diseases. nih.govoncotarget.com

Repurposing and Combination Therapies: Investigating the potential of existing dibenzofuran derivatives against new diseases (drug repurposing) could be a time- and cost-effective strategy. Furthermore, exploring the synergistic effects of these compounds in combination with other established drugs could lead to more effective treatment regimens.

Emerging Therapeutic Areas:

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of some dibenzofuran derivatives suggest their potential in targeting pathways involved in neurodegenerative disorders.

Antiviral Applications: The broad biological activity of this class of compounds warrants investigation into their potential as antiviral agents against a range of viruses.

Metabolic Disorders: Some dibenzofuran derivatives have shown anti-diabetic activities, suggesting a potential role in managing metabolic syndromes. researchgate.net

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The rigid and planar structure of the dibenzofuran core makes it an excellent building block for the construction of well-defined supramolecular assemblies and advanced nanomaterials. researchgate.net

Supramolecular Assemblies: The carboxylic acid functional group can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of dibenzofuran-4-carboxylic acid into complex and functional supramolecular structures. acs.org These assemblies could find applications in areas such as molecular recognition, catalysis, and drug delivery.

Nanomaterials and Surface Functionalization: Dibenzofuran-4-carboxylic acid can be used to functionalize the surface of nanoparticles, such as nanodiamonds, to enhance their properties and tailor them for specific applications. mdpi.com The carboxylic acid group provides a convenient anchor point for attaching biomolecules or other functional moieties. mdpi.com This has been demonstrated to improve the efficiency of subsequent conjugation reactions for applications in biological imaging and optical trapping. mdpi.com

Organic Electronics: The favorable electronic properties of the dibenzofuran scaffold make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). chemimpex.com Dibenzofuran-4-carboxylic acid has been used in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) for this purpose. caymanchem.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Dibenzofuran-4-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and carboxyl group position. Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) ensures purity, especially when synthesized via routes involving electrophilic substitution or Ullmann coupling . Mass spectrometry (MS) confirms molecular weight (MW: 212.2 g/mol) and fragmentation patterns.

Q. What are the standard synthetic routes for Dibenzofuran-4-carboxylic acid?

  • Methodological Answer : A common route involves cyclization of 2-bromobiphenyl-4-carboxylic acid derivatives via Ullmann coupling, followed by acid-catalyzed ring closure. Alternatively, Friedel-Crafts acylation on dibenzofuran introduces the carboxyl group, though regioselectivity challenges require careful optimization of reaction conditions (e.g., Lewis acids like AlCl₃) .

Q. How does the reactivity of the carboxyl group in Dibenzofuran-4-carboxylic acid influence its applications?

  • Methodological Answer : The carboxyl group enables derivatization via esterification, amidation, or salt formation. For example, coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) generates amides for pharmacological studies. Reactivity with alcohols under acidic conditions produces esters, useful as intermediates in polymer synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during Dibenzofuran-4-carboxylic acid synthesis?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying solvents (DMF vs. THF) and catalysts (Pd(OAc)₂ vs. CuI) in Ullmann coupling can improve yield reproducibility. Purity of intermediates should be validated via HPLC before proceeding .

Q. What strategies minimize by-products during the synthesis of Dibenzofuran-4-carboxylic acid derivatives?

  • Methodological Answer : By-products like regioisomers (e.g., 1-carboxy-dibenzofuran) can be suppressed using directing groups (e.g., nitro or methoxy) to control electrophilic substitution. Microwave-assisted synthesis reduces reaction time and side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical .

Q. How can computational modeling predict Dibenzofuran-4-carboxylic acid’s environmental persistence or toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to assess biodegradability. Quantitative Structure-Activity Relationship (QSAR) models predict toxicity endpoints (e.g., LC₅₀) using descriptors like logP and molecular polarizability. Comparative studies with tetrachlorodibenzofurans (e.g., 1,2,3,4-Tetrachlorodibenzofuran) highlight structural determinants of bioaccumulation .

Q. What advanced analytical techniques differentiate Dibenzofuran-4-carboxylic acid from its structural analogs?

  • Methodological Answer : X-ray crystallography resolves the planar dibenzofuran core and carboxyl group orientation. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization distinguishes fragmentation patterns from isomers (e.g., 2-carboxy-dibenzofuran). Solid-state NMR (¹³C CP/MAS) identifies crystallinity differences in polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.